2,3,5-三氯异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated nicotinic acids and their derivatives is a topic of interest in several papers. For instance, a practical synthesis of a fluorinated nicotinic acid derivative is described, involving a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Another paper discusses the synthesis and metallation of chloroisonicotinanilides as a method for preparing trisubstituted pyridines . Additionally, the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a newly isolated strain of Rhodococcus erythropolis is reported, highlighting a biological route to chlorinated nicotinic acids .

Molecular Structure Analysis

The molecular structure of chlorinated nicotinic acids is characterized by the presence of chlorine substituents on the pyridine ring, which can significantly influence the chemical and physical properties of these compounds. For example, the synthesis of organostannoxanes derived from 2-chloroisonicotinic acid demonstrates the ability of the chlorinated nicotinic acid to coordinate with organotin moieties, forming ladder-like structures with various supramolecular interactions .

Chemical Reactions Analysis

Chlorinated nicotinic acids undergo various chemical reactions, including oxidation, chlorination, and hydrolysis, as part of their synthesis processes . The reactivity of these compounds is influenced by the presence of chlorine atoms, which can be reactive sites for further chemical transformations. For instance, the hydroxylation of a nicotinic acid derivative to introduce a hydroxyl group is described, showcasing the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinic acids are influenced by their molecular structure. Polymorphism and solid-to-solid phase transitions have been studied for 3-chloroisonicotinic acid, revealing the existence of three polymorphs with different conformational and hydrogen bonding characteristics . These properties are important for understanding the stability and potential applications of these compounds. The synthesis and characterization of organostannoxanes derived from 2-chloroisonicotinic acid also contribute to the understanding of the physical properties of these compounds, such as their ability to form supramolecular structures .

科学研究应用

锝结合配体

6-肼基烟酸(HYNIC)及其类似物(包括 2-氯-6-肼基烟酸)因其锝结合特性而受到探索。这些化合物,特别是 HYNIC,用于创建生物偶联物,以便用锝-99m(一种锝同位素)进行放射性标记。以低浓度有效捕获锝的能力使这些化合物在医学成像和诊断中至关重要。然而,标记络合物的结构是异质的,尚未完全了解,因此需要进一步研究其螯合模式和效率 (Meszaros 等,2011)。

有机合成中的交叉偶联反应

2,6-二氯烟酸等化合物的羧酸阴离子部分在交叉偶联反应中用作导向基团。这些反应在取代烟酸和三唑的区域选择性合成中至关重要,构成了各种有机化合物的骨架,在制药和其他行业具有潜在应用 (Houpis 等,2010)。

生物转化途径

红球菌属等菌株因其将 2-氯-3-氰基吡啶转化为 2-氯烟酸的能力而受到研究。了解这些生物转化途径对于开发生物技术应用至关重要,包括农药和药品的合成 (Jin 等,2011)。

吸附研究

2,4,5-三氯苯氧乙酸等化合物在聚邻甲苯胺 Zr(IV) 磷酸盐等各种材料上的吸附行为研究,提供了从环境样品中去除和检测这些化合物的见解,这对于环境监测和污染控制至关重要 (Khan & Akhtar, 2011)。

振动光谱和分子结构

利用傅里叶变换拉曼光谱和红外光谱等技术以及从头算哈特里-福克计算的研究,用于了解 2-氯烟酸等化合物的分子结构和振动光谱。这种详细的分子表征对于在各个科学领域开发材料和化学品至关重要 (Karabacak 等,2008)。

酶促合成和生物催化

酰胺酶被设计用于改善催化性能,特别是从 2-氯烟酰胺合成 2-氯烟酸。这些研究为有效且环保的生物催化合成路线铺平了道路,这对于制药和农用化学品生产至关重要 (Tang 等,2018)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

属性

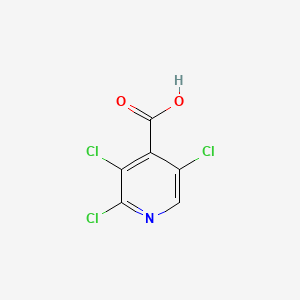

IUPAC Name |

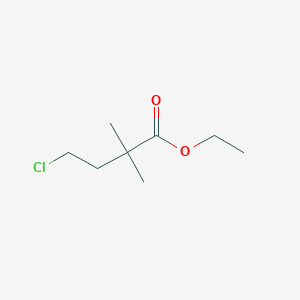

2,3,5-trichloropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMTYHMQJHSRIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449287 |

Source

|

| Record name | 2,3,5-trichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloroisonicotinic acid | |

CAS RN |

406676-18-4 |

Source

|

| Record name | 2,3,5-trichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)